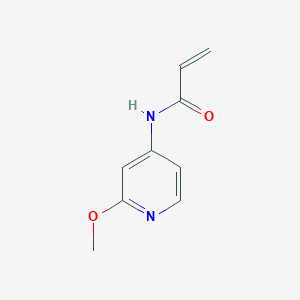

N-(2-Methoxypyridin-4-yl)prop-2-enamide

Description

N-(2-Methoxypyridin-4-yl)prop-2-enamide is a pyridine-derived acrylamide compound characterized by a 2-methoxy-substituted pyridinyl group linked to a prop-2-enamide moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its reactivity is influenced by the electron-donating methoxy group on the pyridine ring and the electrophilic α,β-unsaturated carbonyl system of the acrylamide .

Properties

IUPAC Name |

N-(2-methoxypyridin-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCDEYIPRHGRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(2-Methoxypyridin-4-yl)prop-2-enamide has found applications in several scientific fields:

Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Methoxypyridin-4-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(2-Methoxypyridin-4-yl)pivalamide

- Structure : Replaces the prop-2-enamide group with a pivalamide (2,2-dimethylpropanamide) moiety.

- Key Differences :

N-[(Morpholin-4-yl)methyl]prop-2-enamide (1a)

- Structure : Features a morpholine-substituted methyl group instead of the 2-methoxypyridinyl group.

- Key Differences :

Functional Group Modifications in the Amide Moiety

2,2-Dimethyl-N-(4-pyridinyl)propanamide

- Structure : Contains a dimethylpropionamide group attached to an unsubstituted pyridine ring.

- Key Differences :

(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Incorporates a piperidine-carboxamide group and a naphthalene moiety.

- Key Differences :

Pharmacologically Active Analogs

Osimertinib Mesylate

- Structure : A complex derivative containing a prop-2-enamide group, methoxy-substituted phenyl ring, and indole-pyrimidine pharmacophore.

- Key Differences: The additional dimethylaminoethyl and indole-pyrimidine groups enable kinase inhibition (EGFR-T790M), highlighting the acrylamide’s role as a Michael acceptor in covalent drug design . Illustrates how structural complexity in acrylamide derivatives can enhance therapeutic potency and selectivity .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.